

A Technical Guide to the Spectroscopic Data of 3-(2-Thenoyl)propionic Acid

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Compound of Interest

Compound Name: 3-(2-Thenoyl)propionic acid

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-(2-Thenoyl)propionic acid**, also known by its IUPAC name, 4-oxo-4-(thiophen-2-yl)butanoic acid. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of **3-(2-Thenoyl)propionic acid**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.1	s	1H	-COOH
7.8 - 7.6	m	2H	Thiophene H-3, H-5
7.15	dd	1H	Thiophene H-4
3.3	t	2H	-CH ₂ -CO-
2.8	t	2H	-CH ₂ -COOH

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
192.5	C=O (ketone)
178.0	C=O (acid)
144.0	Thiophene C-2
134.5	Thiophene C-5
132.0	Thiophene C-3
128.0	Thiophene C-4
33.0	-CH ₂ -CO-
28.0	-CH ₂ -COOH

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Assignment
3300 - 2500 (broad)	O-H stretch (carboxylic acid)
1710	C=O stretch (carboxylic acid dimer)
1665	C=O stretch (ketone)
1520, 1415	C=C stretch (thiophene ring)
1290	C-O stretch
910	O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
184	40	[M] ⁺ (Molecular Ion)
111	100	[C ₄ H ₃ S-CO] ⁺ (Thenoyl cation) - Base Peak
83	25	[C ₄ H ₃ S] ⁺ (Thienyl cation)
73	15	[M - C ₄ H ₃ S-CO] ⁺
45	30	[COOH] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **3-(2-Thenoyl)propionic acid** was dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 400 MHz. For the ¹H NMR spectrum, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid **3-(2-Thenoyl)propionic acid** was placed directly onto the ATR crystal, and pressure was applied to ensure good contact. The spectrum was recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

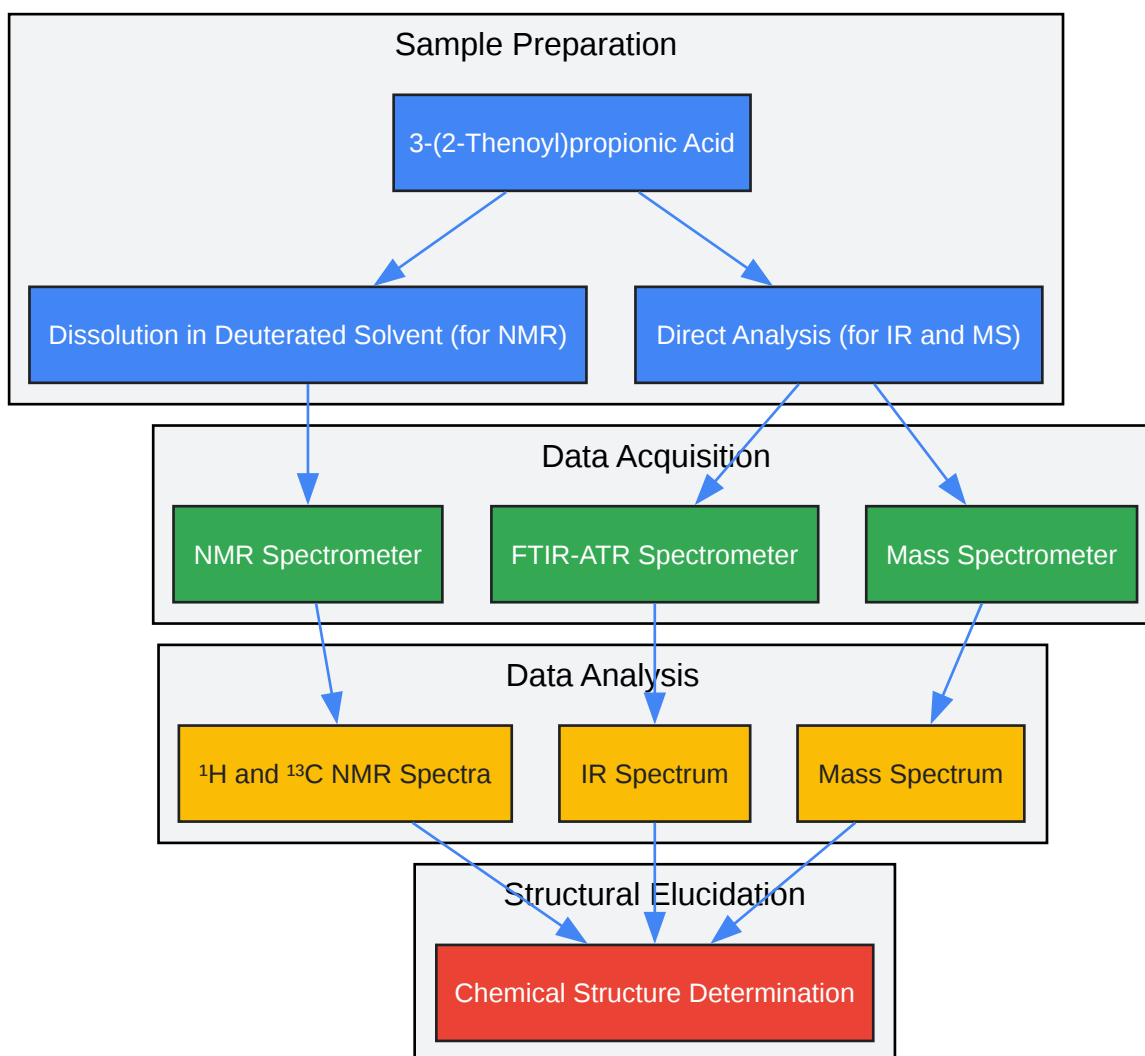
Mass Spectrometry (MS)

Mass spectral analysis was performed using an electron ionization (EI) source coupled to a quadrupole mass analyzer. A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules were ionized by a 70 eV electron beam, and the resulting positively charged fragments were separated by the quadrupole analyzer based on their mass-to-charge ratio (m/z). The detector recorded the relative abundance of each fragment.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like **3-(2-Thenoyl)propionic acid**.

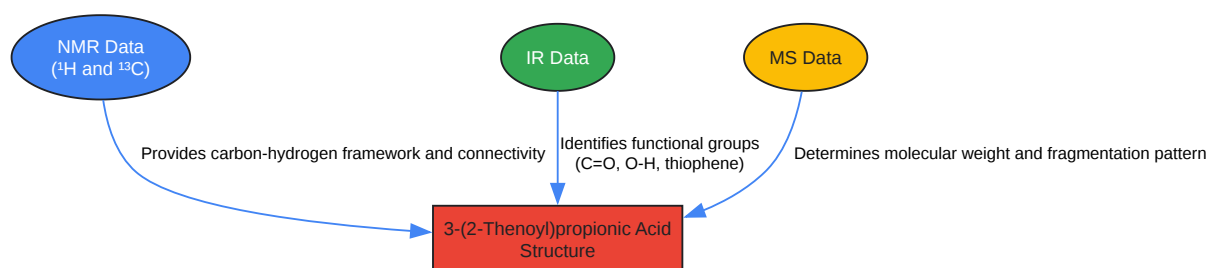


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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different types of spectroscopic data contribute to the final structural determination.



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Caption: Logic of spectroscopic data interpretation.

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